4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound It is characterized by a fused ring structure that includes a pyridine ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific fused ring structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113849-86-8 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4,5,7-trimethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H16N2/c1-7-6-12(3)8(2)9-4-5-11-10(7)9/h4-5,7-8,11H,6H2,1-3H3 |
InChI Key |
WVTOBSCFCZZSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C2=C1NC=C2)C)C |
Origin of Product |
United States |
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